Clofilium is classified under the category of potassium channel blockers, specifically targeting the outward potassium current. Its chemical structure includes a quaternary ammonium group, which contributes to its pharmacological properties. The compound is often encountered in its tosylate form, known as clofilium tosylate, which enhances its solubility and bioavailability.
Clofilium tosylate can be synthesized through various chemical reactions. One common method involves the reaction of 4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium with p-toluenesulfonic acid. This reaction typically requires an organic solvent and is conducted under reflux conditions to ensure complete conversion of reactants into the desired product.
In industrial settings, large-scale synthesis mirrors laboratory methods but is optimized for yield and purity. The process often includes multiple purification steps such as recrystallization and filtration to obtain clofilium tosylate in solid form.
Clofilium has a complex molecular structure characterized by the following details:
The structure includes a long aliphatic chain and aromatic rings, contributing to its lipophilicity and interaction with biological membranes .
Clofilium tosylate participates in several types of chemical reactions:
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reagents and conditions employed.
Clofilium functions primarily as a potassium channel blocker, inhibiting the outward potassium current in cardiac cells. This mechanism is crucial for its role in defibrillation, as it stabilizes cardiac action potentials by prolonging the refractory period. Studies have shown that clofilium can directly defibrillate the heart by lowering the defibrillation threshold in experimental models .
Clofilium exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are significant when considering its formulation for therapeutic use .
Clofilium has several scientific applications, particularly in:
The compound's ability to block potassium channels makes it a valuable tool in both clinical and research settings focused on cardiac health and cellular apoptosis mechanisms .
Clofilium was synthesized during investigations into quaternary ammonium derivatives aimed at identifying compounds with prolonged antiarrhythmic effects. Early preclinical studies demonstrated its unique ability to concentrate in cardiac tissue, with a half-life of 5 days in rat hearts and 14 days in dog hearts after intravenous administration. This persistence was attributed to its high lipophilicity and sequestration in subcellular compartments [2]. Radiolabeled ([¹⁴C]-clofilium) studies confirmed that >55% of the compound was excreted in feces within 72 hours, while only 10% appeared in urine, indicating hepatobiliary elimination [2]. Although clinical development was limited by proarrhythmic risks, clofilium became a reference compound for studying class III antiarrhythmic actions and potassium channel structure-activity relationships [6].
Clofilium is classified as a pure class III antiarrhythmic agent under the Vaughan Williams system, defined by its primary action on potassium channels [8] [10]. Its effects include:
Table 1: Electrophysiological Effects of Clofilium in Precardiac Models
Tissue/Model | Parameter Affected | Potency (EC₂₀ or IC₅₀) | Key Finding |
---|---|---|---|
Rabbit Atria | APD | 6 ± 2 µM | Prolonged action potential duration [5] |
AT-1 Cells | IKr | 1.25 µM | Irreversible block at ≥50 µM [6] |
Canine Purkinje Fibers | APD | 0.044–1.3 mg/kg (i.v.) | Dose-dependent prolongation [2] |
Clofilium’s classification is further distinguished by its quaternary ammonium structure, which prevents crossing the blood-brain barrier and confines its effects to peripheral cardiac tissues [1].
Clofilium’s structure comprises a chlorophenylbutyl moiety linked to a diethylheptylammonium group, conferring high affinity for potassium channel pores [3] [6]. Key analogues include:
Table 2: Structural and Functional Comparison of Clofilium Analogues
Compound | Chemical Class | Key Pharmacological Difference from Clofilium | Target Channel |
---|---|---|---|
LY97119 | Tertiary amine | pH-dependent recovery; no Ito enhancement | Kv1.5 [6] |
Hydroxylamine | Inorganic derivative | Requires tetrameric channel for binding | Shaker-B [6] |
E-4031 | Methanesulfonanilide | Selective IKr block without Ito effects | hERG [1] |
Clofilium also exhibits a paradoxical enhancement of Ito in cloned RHK1 channels at holding potentials of -60 mV (219% increase at 100 µM), likely due to a depolarizing shift in the inactivation curve [4]. This unique effect, absent in analogues like LY97119, underscores its utility in probing voltage-dependent gating mechanisms.
Table 3: Potassium Channel Classification and Clofilium Interactions
Channel Type | Structure | Clofilium Interaction | Biological Role |
---|---|---|---|
hERG (Kv11.1) | 6TM/P voltage-gated | High-affinity block (IC₅₀ ~1 µM) [1] | Cardiac repolarization (IKr) |
Shaker-B | 6TM/P voltage-gated | Pore mutation (T441S)-sensitive block [6] | Neuronal excitability |
RHK1 (Ito) | 6TM/P voltage-gated | Enhancement at -60 mV [4] | Cardiac phase 1 repolarization |
Kv1.5 | 6TM/P voltage-gated | Open-channel block [6] | Atrial repolarization |
Potassium Channel Binding Determinants
Clofilium’s binding involves:
These interactions highlight clofilium’s role in elucidating potassium channel architecture and blocker specificity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7